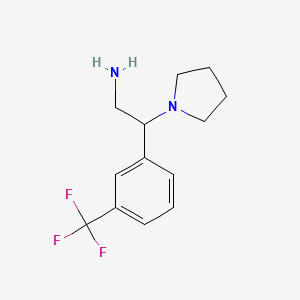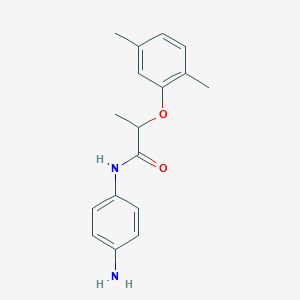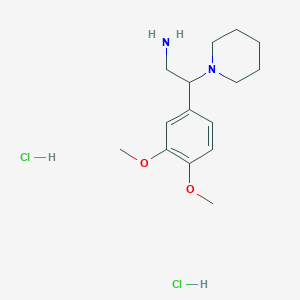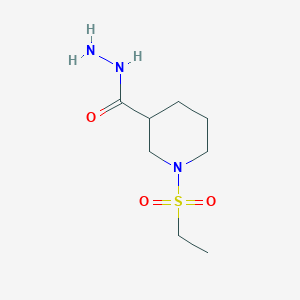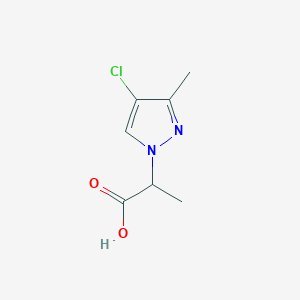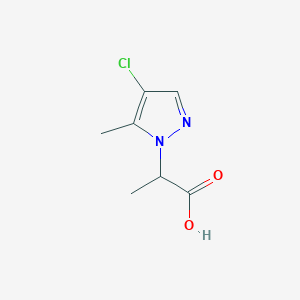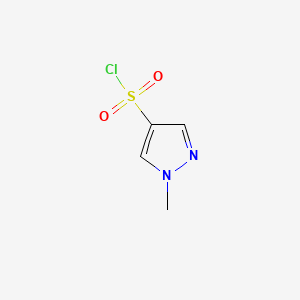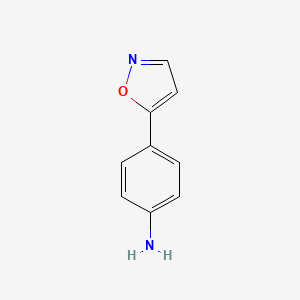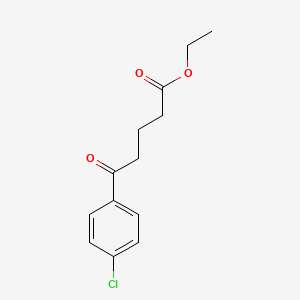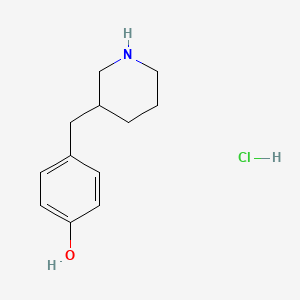
5-(4-fluorophenyl)-2-methyl-2H-1,2,6-thiadiazine-3-carboxylic acid 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Fluorophenyl)-2-methyl-2H-1,2,6-thiadiazine-3-carboxylic acid 1,1-dioxide (FMTD) is a small molecule compound belonging to the thiadiazine family. FMTD is a colorless, odorless solid that is soluble in water and organic solvents. It has been studied for its potential applications in scientific research, especially in the fields of chemistry and biology. FMTD has been used as a building block in the synthesis of various organic compounds and has been studied for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Applications
The compound “5-(4-fluorophenyl)-2-methyl-2H-1,2,6-thiadiazine-3-carboxylic acid 1,1-dioxide” shows promise in the field of anti-inflammatory drugs. Pyrimidines, which share a similar heterocyclic structure, have been extensively studied for their anti-inflammatory properties. They work by inhibiting the expression and activities of key inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and certain interleukins . This suggests that our compound could potentially be developed into a new class of anti-inflammatory agents.
Synthesis of Thiophene Derivatives
Thiophene derivatives are significant in medicinal chemistry due to their wide range of pharmacological effects. The compound could serve as a precursor in the synthesis of thiophene derivatives. These derivatives have been used as corrosion inhibitors, in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . The thiophene ring system is also present in many drugs with anticancer, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Pharmacological Effects
The structural similarity of “5-(4-fluorophenyl)-2-methyl-2H-1,2,6-thiadiazine-3-carboxylic acid 1,1-dioxide” to pyrimidines and thiophenes, which are known for their diverse pharmacological effects, indicates potential applications in developing new drugs. These could include antioxidants, antibacterial, antiviral, antifungal, antituberculosis agents, and more .
Material Science Applications
In material science, thiophene-based molecules, similar to our compound, play a crucial role. They are used in the advancement of organic semiconductors and in the fabrication of components like organic field-effect transistors and organic light-emitting diodes. The compound’s structural framework could be utilized to develop new materials with improved electrical properties .
Dental Anesthetics
Thiophene derivatives have been used in dental anesthetics, such as articaine, which is a voltage-gated sodium channel blocker. Given the structural relevance, “5-(4-fluorophenyl)-2-methyl-2H-1,2,6-thiadiazine-3-carboxylic acid 1,1-dioxide” could be explored for its anesthetic properties, potentially leading to the development of new dental anesthetics .
Anti-Cancer Research
Compounds with a thiophene ring have shown anticancer properties. The compound could be investigated for its efficacy against cancer cells, possibly leading to the development of novel anticancer drugs .
Corrosion Inhibitors
Thiophene derivatives are known to act as corrosion inhibitors in industrial chemistry. The compound could be synthesized into derivatives that serve this purpose, potentially leading to the creation of more effective corrosion inhibitors .
Organic Electronics
The compound’s potential to form thiophene derivatives makes it valuable in the field of organic electronics. It could be used to develop new organic semiconductors, contributing to the advancement of technology in organic electronics .
Eigenschaften
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-1,1-dioxo-1,2,6-thiadiazine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O4S/c1-14-10(11(15)16)6-9(13-19(14,17)18)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZAKUDDHJPSVCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=NS1(=O)=O)C2=CC=C(C=C2)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

